Molecular Weight and Lipophilicity Shift Compared to the Non-Brominated Core
The target compound is 78.9 Da heavier than its non-brominated analogue N-(5-chloro-2-methylphenyl)benzenesulfonamide (MW 281.76 g/mol). This mass difference arises solely from the replacement of a hydrogen atom with bromine at the para position of the benzenesulfonyl ring. The resulting increase in calculated logP (XLogP3 = 4 for the target vs. an estimated ~2.5 for the non-brominated analogue) is consistent with the known contribution of aromatic bromine to lipophilicity [1]. Such a shift falls well outside the typical tolerance for isosteric replacement in lead optimization (ΔlogP < 0.5), implying a distinct pharmacokinetic profile.
| Evidence Dimension | Physicochemical properties (MW, XLogP3) |
|---|---|
| Target Compound Data | MW 360.65 g/mol, XLogP3 = 4 |
| Comparator Or Baseline | N-(5-chloro-2-methylphenyl)benzenesulfonamide: MW 281.76 g/mol, XLogP3 ≈ 2.5 (estimated from analog series) |
| Quantified Difference | ΔMW = +78.9 g/mol; ΔXLogP3 ≈ +1.5 |
| Conditions | Computed values from PubChem (2025 release) and class-average trends for benzenesulfonamides |
Why This Matters
Procurement decisions for SAR studies must account for the fact that a 1.5-unit logP increase can shift a compound from low to high membrane permeability, fundamentally altering cellular activity readouts.
- [1] PubChem Compound Summary for CID 295338, 4-Bromo-N-(5-chloro-2-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/349133-26-2 (accessed April 2026). View Source
